molecular formula C8H8BrClO2S B2716605 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride CAS No. 1581266-79-6

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B2716605
CAS No.: 1581266-79-6
M. Wt: 283.56
InChI Key: YPTASDADIMSQKZ-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonyl chloride group attached to the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .

Scientific Research Applications

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial and antifungal properties.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

This compound can cause severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with the skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-3,5-dimethylphenol. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Bromobenzenesulfonyl chloride: Lacks the methyl groups present in 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride.

    4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride: Contains a chlorine atom instead of a bromine atom.

    4-Methylbenzenesulfonyl chloride: Lacks both the bromine atom and the additional methyl group.

Uniqueness: this compound is unique due to the presence of both bromine and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-bromo-3,5-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTASDADIMSQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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